molecular formula C17H25BN2O5 B7953962 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol

1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol

Cat. No.: B7953962
M. Wt: 348.2 g/mol
InChI Key: MLIYEFUYXCYTKW-UHFFFAOYSA-N
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Description

1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a nitrophenyl group and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and boronic ester formation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Coupling Reagents: Palladium catalysts, aryl halides, bases such as potassium carbonate.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Coupling: Formation of biaryl compounds.

    Hydrolysis: Formation of the corresponding boronic acid.

Scientific Research Applications

1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules[][3].

    Medicinal Chemistry:

    Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties[][3].

Mechanism of Action

The mechanism of action of 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, while the nitro group can participate in redox reactions. These interactions enable the compound to modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol is unique due to its combination of a nitrophenyl group, a boronic ester, and a piperidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O5/c1-16(2)17(3,4)25-18(24-16)14-11-12(20(22)23)5-6-15(14)19-9-7-13(21)8-10-19/h5-6,11,13,21H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIYEFUYXCYTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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